1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
Description
1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is a fluorinated ethylamine derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position. Its molecular formula is C₁₀H₁₁F₄NO, with an estimated molar mass of 225.19 g/mol (calculated from atomic weights). The compound’s structure combines electron-withdrawing fluorine atoms and a trifluoroethoxy group, enhancing metabolic stability and bioavailability—common traits in fluorinated pharmaceuticals .
Properties
IUPAC Name |
1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLIMVFYINLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions . The process can be summarized as follows:
Preparation of the Aryl Boronic Acid: The aryl boronic acid is synthesized by reacting the corresponding aryl halide with a boron reagent.
Suzuki-Miyaura Coupling: The aryl boronic acid is then coupled with an appropriate fluoro-substituted aryl halide in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification techniques is crucial to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro or trifluoroethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Biological Activity
1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine, also known by its CAS number 2504203-60-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects and molecular interactions.
The molecular formula of this compound is , with a molecular weight of 273.65 g/mol. The compound features a trifluoroethoxy group, which enhances its lipophilicity and may influence its biological interactions.
Pharmacological Potential
The compound has been evaluated for various pharmacological activities:
Molecular Docking Studies
Molecular docking studies have indicated that compounds similar to this compound can effectively bind to the active sites of various targets such as VEGFR-2. The binding energies calculated in these studies often correlate with the inhibitory potency observed in biological assays .
Study on Structural Modifications
Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications to the terminal hydrophobic tail of related compounds improved binding affinity and selectivity for dopamine transporters . While direct studies on this compound are sparse, these findings suggest that similar modifications could be beneficial.
ADMET Analysis
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses have been performed on compounds structurally related to this compound. These studies generally indicate favorable profiles concerning safety and efficacy . Such analyses are crucial for evaluating the therapeutic potential of new compounds.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 2504203-60-3 |
| Molecular Formula | C10H12ClF4NO |
| Molecular Weight | 273.65 g/mol |
| Potential Target | VEGFR-2 |
| IC50 (related compound) | 65 nM (VEGFR-2) |
| Cytotoxicity (HepG2) | 21.00 μM |
| Cytotoxicity (MCF-7) | 26.10 μM |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with three analogs:
Note: Molar mass for the target compound is estimated based on molecular formula; explicit data were unavailable in evidence.
Key Differences and Implications
The 3-fluoro substituent in the target and Compound A enhances electron-withdrawing effects, which may stabilize charge interactions in biological targets (e.g., receptors or enzymes) .
Compound C’s lack of substituents beyond 4-CF₃ results in the lowest molar mass (189.18 g/mol), which may enhance passive diffusion across biological barriers .
Stereochemical Considerations: Compound A is the (1R)-enantiomer, highlighting the role of chirality in pharmacological activity.
Pharmacological and Industrial Relevance
- Fluorinated Ethylamines in Drug Design : Fluorine atoms improve metabolic stability and binding affinity. The target compound’s dual fluorination (3-F and 4-OCH₂CF₃) balances electronic effects and polarity, making it a candidate for CNS drugs or enzyme inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
